molecular formula C19H25N5O4 B1195839 Terazosin CAS No. 63590-64-7

Terazosin

Katalognummer: B1195839
CAS-Nummer: 63590-64-7
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: VCKUSRYTPJJLNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terazosin is a quinazoline-derived, long-acting, and selective alpha-1 adrenergic receptor antagonist used in scientific research . Its primary characterized mechanism of action is the competitive blockade of post-synaptic alpha-1 adrenoceptors, which are G-protein coupled receptors prevalent in vascular smooth muscle, the prostate, and the bladder neck . This antagonism prevents the binding of catecholamines like norepinephrine, leading to the relaxation of smooth muscle tissues . In research models, this translates to two primary observed effects: the relaxation of arteriolar resistance, which lowers blood pressure, and the relaxation of smooth muscle in the prostate and bladder neck, which improves urinary flow and reduces obstructive symptoms . The compound is known for its linear dose-response relationship and a long elimination half-life that supports once-daily dosing in experimental designs . Beyond its well-documented applications in studying benign prostatic hyperplasia (BPH) and hypertension, investigative research explores its potential off-label uses. These include its role in medical expulsive therapy for distal ureteral calculi and the alleviation of nightmares associated with post-traumatic stress disorder (PTSD) . This compound is well-absorbed and undergoes hepatic metabolism, with elimination via both renal and fecal routes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate)
Record name Terazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023639
Record name Terazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.50e+00 g/L
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63590-64-7
Record name Terazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63590-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

271-274, 273 °C
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Early Methods and Limitations

Initial synthetic routes for this compound, as described in United States Patent 4,251,532, involved a multi-step process starting with the coupling of 2-chloro-4-amino-6,7-dimethoxyquinazoline (Reactant I) and 1-(2-tetrahydrofuroyl)piperazine (Reactant II) in the presence of triethylamine as an acid scavenger. This method produced this compound base contaminated with triethylammonium chloride, necessitating additional purification steps such as pH adjustment, solvent removal, and recrystallization. The overall yield of this process was limited to ~73%, with prolonged reaction times (~7 days) and significant waste generation due to solvent and reagent volumes.

Advancements in Process Efficiency

Key Synthetic Pathways for this compound Hydrochloride Dihydrate

One-Step Direct Synthesis

Patent US6248888B1 discloses a one-step process that directly yields this compound hydrochloride dihydrate without isolating intermediate forms. The method involves refluxing Reactants I and II in a polar organic solvent (e.g., ethanol, isopropanol) with 5–20% v/v water. Water content is critical: insufficient amounts lead to anhydrous forms, while excess water reduces yield due to reactant hydrolysis. The reaction is monitored via HPLC and typically completes within 35–55 hours, yielding 85–95% pure dihydrate after cooling and filtration.

Reaction Conditions:

  • Solvent System: Ethanol/water (8:2 v/v)

  • Temperature: Reflux (~78°C for ethanol)

  • Key Advantage: Eliminates intermediate isolation, reducing equipment downtime.

Two-Step Synthesis via Anhydrous Form IV

European Patent EP0708104B1 outlines a two-step method that first synthesizes anhydrous this compound hydrochloride Form IV, followed by dihydrate crystallization. The initial coupling occurs in anhydrous n-butanol at 115–120°C for 8 hours, producing Form IV with ≥99% purity. The second step recrystallizes Form IV from aqueous ethanol (8% v/v water) at 0–5°C, achieving 92% overall yield.

Critical Parameters:

  • Acid Scavenger Exclusion: Avoids triethylamine, preventing this compound base formation.

  • Solvent Removal: Unnecessary due to Form IV’s low solubility in n-butanol.

Polymorphic Control and Crystallization Dynamics

Polymorph Identification

This compound hydrochloride exhibits four solvent-free polymorphs (Forms I–IV), one methanolate, and a dihydrate. Form IV, a kinetic polymorph, is preferentially formed under anhydrous conditions and converts to the dihydrate upon aqueous recrystallization. Differential scanning calorimetry (DSC) of the dihydrate shows a dehydration endotherm below 200°C, a phase transition exotherm at 200°C, and melting at 280°C.

Impact of Solvent Composition

The water-to-ethanol ratio during recrystallization dictates dihydrate stability:

  • <5% Water: Risk of anhydrous Form IV persistence.

  • 8–20% Water: Optimal for dihydrate crystallization.

  • >20% Water: Increased hydrolysis of Reactant I.

Impurity Profiling and Mitigation Strategies

Common Impurities

  • Prazosin: A des-methoxy analog formed via incomplete methoxylation during Reactant I synthesis.

  • Triethylammonium Chloride: Residual by-product in older methods using triethylamine.

Process Optimization for Purity

Patent US20070161791A1 reduces prazosin content to <0.02% by:

  • Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) instead of triethylamine.

  • Conducting coupling in water-immiscible alcohols (n-butanol) at 115–120°C.

  • Implementing carbon treatment and low-temperature crystallization (0–5°C).

Comparative Analysis of Synthesis Methods

ParameterOne-Step ProcessTwo-Step ProcessPrior Art
Steps 124
Yield 85–95%92%73%
Reaction Time 35–55 hours4 days7 days
Key Solvent Ethanol/watern-Butanol/aqueous ethanolTriethylamine/ethanol
Prazosin Impurity <0.1%<0.05%0.5–1.0%
Environmental Impact Moderate (water usage)Low (no acid scavengers)High (triethylamine waste)

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and n-butanol are recycled via distillation, reducing raw material costs by ~30%.

Equipment Design

  • Reactor Material: Glass-lined steel to resist HCl corrosion.

  • Filtration Systems: Centrifugal filters for rapid dihydrate isolation .

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

Mechanism of Action : Terazosin works by relaxing smooth muscle in the prostate and bladder neck, which alleviates urinary symptoms associated with BPH. This mechanism reduces urethral pressure and improves urine flow.

Clinical Efficacy :

  • A long-term study demonstrated that this compound significantly improved urinary flow rates and reduced symptom scores in men with symptomatic BPH over 42 months .
  • Another trial involving 2084 men showed a 37.8% improvement in American Urological Association Symptom Scores during this compound treatment compared to an 18.4% improvement in the placebo group .
StudyDurationParticipantsKey Findings
Long-term study42 months494 menSignificant improvement in urinary flow rates
Community assessment trial1 year2084 men37.8% improvement in symptom scores with this compound

Management of Hypertension

This compound is also indicated for treating hypertension due to its ability to relax blood vessels, which decreases blood pressure.

Clinical Trials :

  • Clinical trials have shown that this compound effectively lowers blood pressure in hypertensive patients. The drug was administered alone or in combination with other antihypertensive agents, demonstrating significant reductions in diastolic blood pressure .

Neurodegenerative Diseases

Recent studies have explored this compound's potential role in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

Case Studies :

  • A study targeting phosphoglycerate kinase 1 found that this compound improved motor neuron survival and function in zebrafish models of ALS, suggesting neuroprotective effects through enhanced glycolysis and stress granule assembly .
  • Research indicated that this compound could prevent neurodegeneration in animal models of Parkinson's disease by boosting cellular energy production .

Potential Applications in Other Conditions

Emerging research suggests additional applications for this compound:

  • Coal Workers' Pneumoconiosis : this compound was identified as a differential metabolite in a study screening biomarkers for coal workers' pneumoconiosis, indicating potential roles in respiratory conditions .
  • Ureteral Calculi : this compound has been studied for its effectiveness in managing ureteral stones by facilitating smoother passage through relaxation of the ureteral muscles .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

  • Common adverse effects include dizziness, asthenia, and somnolence, particularly during initial treatment phases or dose adjustments .
  • Long-term studies indicate that the benefits often outweigh these risks when monitored appropriately.

Wirkmechanismus

Terazosin selectively inhibits alpha-1 adrenergic receptors, which are primarily located in the smooth muscle of blood vessels and the prostate. By blocking these receptors, this compound prevents the action of catecholamines like adrenaline and noradrenaline, leading to relaxation of the smooth muscle. This results in vasodilation, reduced blood pressure, and improved urinary flow .

Vergleich Mit ähnlichen Verbindungen

α1-Adrenergic Receptor Antagonists

Efficacy in BPH and LUTS
Compound Mechanism Symptom Improvement (BPH) Urine Flow Rate Improvement Key Clinical Findings
Terazosin α1-blockade 70% reduction in symptoms Moderate Comparable symptom relief to surgery but inferior in flow rate
Doxazosin α1-blockade Similar to this compound Similar to this compound Higher risk of severe intraoperative floppy iris syndrome (IFIS) (RR=17.02 vs. control)
Tamsulosin α1A-subtype selective 20–65% symptom relief 1–4.3 mL/s improvement Lower IFIS risk vs. This compound (RR=17.02 vs. 42.77)
Alfuzosin α1A/D-subtype selective 20–65% symptom relief 1–4.3 mL/s improvement Lower IFIS risk vs. This compound (RR=30.90 vs. 42.77)

Key Findings :

  • This compound and Doxazosin show comparable efficacy in BPH symptom relief but differ in side-effect profiles. This compound carries a higher risk of severe IFIS (RR=42.77 vs. control) compared to Tamsulosin (RR=17.02) .
Mechanistic Differences
  • Apoptosis Induction in Glioblastoma : Doxazosin suppresses hERG protein trafficking, inducing apoptosis in glioblastoma cells, whereas this compound lacks this effect despite similar acute hERG blockade .
  • Anti-Virulence Activity : this compound uniquely inhibits Salmonella QS and T3SS, reducing bacterial adhesion and biofilm formation .

5α-Reductase Inhibitors (e.g., Finasteride)

Compound Mechanism Symptom Improvement (BPH) Urine Flow Rate Improvement Key Clinical Findings
This compound α1-blockade 70% reduction Moderate Rapid symptom relief (weeks)
Finasteride 5α-reductase inhibition 30–50% symptom reduction Significant long-term Slower onset (6–12 months)

Combination Therapy :

  • This compound + Finasteride enhances symptom relief (7.8% discontinuation due to adverse events) vs. monotherapy (5.9% for this compound alone) .

Structural and Functional Analogs

Prazosin vs. This compound
Parameter Prazosin This compound
Structure Furan ring substituent Tetrahydrofuran substituent
Antimalarial Activity IC50=16.67 μM IC50=34.72 μM
Target Prediction Thioredoxin reductase 2 PfPK7 kinase

Key Insight : Despite structural similarity (Tanimoto=0.7), Prazosin exhibits higher antimalarial potency, likely due to target specificity differences .

Neuroprotective Analogs
  • Modifications at the C-2 position of this compound (e.g., methoxy groups) enhance Pgk1 binding via hydrogen bonds with Phe292/Thr255 residues, improving neuroprotection in Parkinson’s models .
  • Ring-opening derivatives (e.g., compound 7d) show superior Pgk1 agonism by fitting the active pocket better than the parent compound .

Combination Therapies

  • Chronic Prostatitis : this compound + behavioral interventions (e.g., regulated ejaculation) improves pain and quality-of-life scores vs. This compound alone (P<0.05) .
  • Prostatitis with Herbal Add-Ons: this compound + Ze Gui Long Shuang capsules increases efficacy (75% remission) vs. monotherapy (P<0.01) .

Biologische Aktivität

Terazosin is a quinazoline derivative that functions primarily as a selective alpha-1 adrenergic receptor antagonist. It is widely used in clinical practice for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The drug's mechanism of action involves blocking the alpha-1 adrenergic receptors, leading to smooth muscle relaxation in blood vessels and the prostate, which facilitates improved urinary flow and reduced blood pressure.

This compound selectively antagonizes alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which is predominantly found in the prostate and bladder neck. This selective inhibition results in:

  • Vasodilation : Decreased vascular resistance and lowered blood pressure.
  • Prostatic Smooth Muscle Relaxation : Alleviation of urinary obstruction due to BPH.

The pharmacodynamics of this compound also include the induction of apoptosis in prostate cells and enhancement of transforming growth factor beta-1 (TGF-beta1) expression, which plays a role in cell cycle regulation and apoptosis pathways .

Pharmacokinetics

  • Absorption : Approximately 90% bioavailability.
  • Distribution : Volume of distribution ranges from 25 to 30 liters.
  • Protein Binding : 90-94% bound to plasma proteins.
  • Metabolism : Primarily metabolized in the liver, with metabolites including 6-O-demethyl this compound and 7-O-methyl this compound .

Antitumor and Antiangiogenic Effects

Recent studies have highlighted this compound's potential beyond its primary indications. Notably, it has demonstrated significant antiangiogenic properties:

  • Inhibition of Vascular Endothelial Growth Factor (VEGF) : this compound showed an IC50 of 7.9 µM against VEGF-induced angiogenesis in nude mice models. This suggests a more potent antiangiogenic effect compared to its cytotoxicity against prostate cancer cells (IC50 > 100 µM) .

Neuroprotective Properties

Research indicates that this compound may also possess neuroprotective effects:

  • In models of neurodegenerative diseases such as ALS and Parkinson's Disease, this compound has been shown to reduce inflammation and oxidative stress, potentially offering therapeutic benefits in these conditions .

Clinical Efficacy in BPH and Hypertension

A study involving patients with BPH demonstrated that this compound significantly improved urinary symptoms compared to placebo, with a notable reduction in International Prostate Symptom Score (IPSS) values over a 12-month period. Additionally, patients experienced a marked decrease in systolic and diastolic blood pressure .

Neuroprotection Study

In a controlled trial assessing the neuroprotective effects of this compound, participants receiving the drug exhibited reduced markers of neuroinflammation compared to controls. The study concluded that this compound might mitigate neurodegeneration through its anti-inflammatory properties .

Summary of Findings

The biological activity of this compound extends beyond its well-known applications in managing BPH and hypertension. Key findings include:

Biological Activity Effect IC50 Values
AntiangiogenicInhibits VEGF-induced angiogenesis7.9 µM
CytotoxicityInduces apoptosis in prostate cancer cells>100 µM
NeuroprotectionReduces inflammation in neurodegenerative modelsNot quantified

Q & A

Q. What are the primary pharmacological targets of Terazosin, and how do its binding affinities for different α1-adrenoceptor subtypes influence experimental design in preclinical studies?

this compound exhibits subtype-selective antagonism for α1-adrenoceptors (α1a, α1b, α1d). Researchers should quantify binding affinities using radioligand displacement assays, with (S)-Terazosin showing Ki values of 3.91 nM (α1a), 0.79 nM (α1b), and 1.16 nM (α1d). These differences necessitate subtype-specific experimental models (e.g., transfected cell lines) to isolate receptor contributions . Dose-response studies should account for these variations to avoid misinterpretation of in vivo hemodynamic effects.

Q. How do the pharmacokinetic properties of this compound, such as protein binding and half-life, impact dosing regimens in longitudinal animal studies?

this compound's high protein binding (>90%) limits free drug availability, requiring careful calibration of dosing intervals in chronic studies. Researchers must measure plasma concentrations using validated HPLC or LC-MS methods to ensure therapeutic levels. Evidence from clinical trials suggests that its half-life (≈12 hours) supports once-daily dosing in humans, but interspecies metabolic differences in animal models necessitate pilot pharmacokinetic profiling .

Q. What validated behavioral or physiological endpoints are most appropriate for assessing this compound's hypotensive effects in murine models?

Non-invasive tail-cuff plethysmography or telemetric blood pressure monitoring are gold standards. For BPH models, urodynamic parameters (e.g., bladder pressure, voiding frequency) should be paired with histological analysis of prostate tissue. Researchers must standardize measurement protocols to minimize variability, referencing established guidelines for translational relevance .

Q. What quality control parameters are essential when developing high-purity this compound formulations for receptor binding assays?

Purity should be ≥97%, verified via HPLC with UV detection (λ = 330 nm). Stability studies under varying temperatures (-20°C to 25°C) and pH conditions are critical. Use certified reference standards (e.g., this compound hydrochloride) with documented CAS numbers (e.g., 63590-64-7) to ensure batch consistency .

Q. How should researchers control for placebo effects when designing clinical trials to evaluate this compound's efficacy in hypertension?

Double-blind, randomized crossover designs with placebo washout periods are recommended. Stratification by baseline blood pressure and comorbid conditions (e.g., BPH) reduces confounding. Statistical analysis should include intention-to-treat (ITT) and per-protocol cohorts, with p ≤0.05 thresholds for significance .

Advanced Research Questions

Q. What methodological considerations are critical when reconciling contradictory findings between in vitro receptor binding studies and in vivo hemodynamic responses for this compound?

Discrepancies may arise from tissue-specific receptor distribution or metabolic clearance. Researchers should integrate ex vivo organ bath experiments (e.g., isolated aortic rings) with in vivo telemetry. Computational modeling of receptor occupancy vs. functional response can bridge these scales. Cross-validation with knockout animal models is advised .

Q. How can systematic review methodologies address heterogeneity in this compound's off-target effects across diverse study designs?

PRISMA guidelines should structure literature searches across databases (Web of Science, MEDLINE) using MeSH terms like "this compound/adverse effects" and "off-target pharmacology." Meta-regression can quantify heterogeneity sources (e.g., dosage, study duration). Sensitivity analyses should exclude low-quality studies (Jadad score <3) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with multiple correlated outcomes?

Multivariate ANOVA (MANOVA) or mixed-effects models account for correlations between endpoints (e.g., blood pressure, prostate volume). Dose-response curves should be fitted using nonlinear regression (e.g., sigmoidal Emax models) with bootstrap resampling to estimate confidence intervals. Adjust for multiplicity via Holm-Bonferroni correction .

Q. How should interspecies variability in α-adrenoceptor expression patterns inform translational studies of this compound?

Quantify receptor density via Western blot or qPCR in target tissues (e.g., prostate, vasculature) across species. Allometric scaling adjusts doses between rodents and humans, but functional assays (e.g., isolated bladder contractions) are critical for validation. Cross-reference with human tissue banks to confirm translational relevance .

Q. What ethical and practical challenges arise in long-term this compound studies assessing carcinogenicity or teratogenicity?

Preclinical studies must follow OECD guidelines for chronic toxicity (e.g., 24-month rodent bioassays). Use embryonic stem cell tests (EST) for teratogenicity screening. Ethical review boards should mandate interim analyses to terminate studies if significant harm (e.g., tumor incidence) exceeds predefined thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terazosin
Reactant of Route 2
Reactant of Route 2
Terazosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.